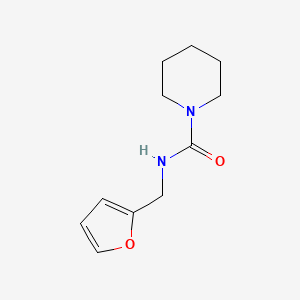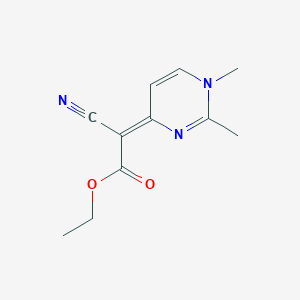![molecular formula C20H24N2O B5817143 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of phenylpiperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. The purpose of
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been studied for its potential use in various scientific research applications. One of the primary areas of research is its potential as a treatment for depression and anxiety disorders. Studies have shown that 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide exhibits antidepressant and anxiolytic effects in animal models, which suggests its potential use in the treatment of these disorders. Additionally, 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Mecanismo De Acción
The exact mechanism of action of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. This dual mechanism of action is thought to contribute to its antidepressant and anxiolytic effects, as well as its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior. Additionally, 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide has been found to decrease the levels of dopamine in the brain, which is a neurotransmitter that plays a role in reward and motivation. These effects are thought to contribute to its potential use in the treatment of depression, anxiety disorders, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments is its high potency and selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide is its potential for off-target effects, as it may interact with other receptors or enzymes in the brain. Additionally, the high potency of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide may make it difficult to determine the optimal dosage for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide. One area of research is to further investigate its potential use in the treatment of depression, anxiety disorders, and drug addiction. This could involve studying its effects in human clinical trials or developing more potent and selective derivatives of the compound. Additionally, research could focus on understanding the molecular mechanisms underlying its dual mechanism of action and its potential for off-target effects. Finally, research could explore the potential use of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide in other areas of neuroscience research, such as studying the role of neurotransmitters in learning and memory.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-(1-piperidinyl)aniline in the presence of a base such as potassium carbonate. This reaction results in the formation of 3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide as the final product. The purity of the compound can be improved through various purification techniques such as recrystallization or chromatography.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-10-11-17(14-16(15)2)20(23)21-18-8-4-5-9-19(18)22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWDDWNDHCSWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)


![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)

![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)

![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
